N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide
CAS No.:
Cat. No.: VC15191113
Molecular Formula: C20H28N2O3S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O3S |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]butanamide |
| Standard InChI | InChI=1S/C20H28N2O3S/c1-7-8-18(23)21-20-19(15(5)16(6)22(20)13(2)3)26(24,25)17-11-9-14(4)10-12-17/h9-13H,7-8H2,1-6H3,(H,21,23) |
| Standard InChI Key | PQRZBBNGIUOVBU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=C(C(=C(N1C(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Introduction
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom, and they are widely found in natural products and pharmaceuticals due to their diverse biological activities.
Synthesis Steps
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Pyrrole Ring Formation: The synthesis often starts with the formation of the pyrrole ring, which can be achieved through various methods, including the Knorr pyrrole synthesis or the Paal-Knorr reaction.
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Introduction of Substituents: The introduction of the (4-methylphenyl)sulfonyl, propan-2-yl, and butanamide groups involves further chemical transformations, such as alkylation, sulfonation, and amidation reactions.
Biological Activities
Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide would depend on its ability to interact with biological targets.
Potential Applications
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Pharmaceuticals: Given its structural complexity, this compound could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
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Agricultural Chemicals: Pyrrole derivatives have been studied for their potential as pesticides or plant growth regulators.
Future Directions
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Synthetic Optimization: Improving the synthesis efficiency and yield of this compound.
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Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic targets or agricultural applications.
Given the limited availability of specific data on this compound, future studies should focus on its detailed characterization and biological evaluation to unlock its potential applications.
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